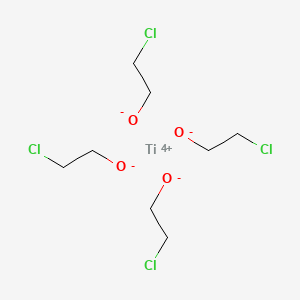
Titanium(4+)2-chloroethanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium(4+)2-chloroethanolate can be synthesized through the reaction of titanium tetrachloride (TiCl4) with 2-chloroethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
TiCl4+4C2H5OH→Ti(OC2H4Cl)4+4HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Titanium(4+)2-chloroethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2).
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The chloroethanolate groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alcohols and amines can be used to substitute the chloroethanolate groups.
Major Products
Oxidation: Titanium dioxide (TiO2)
Reduction: Titanium(III) compounds
Substitution: Titanium alkoxides and amides
Wissenschaftliche Forschungsanwendungen
Titanium(4+)2-chloroethanolate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, including drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of advanced materials and coatings
Wirkmechanismus
The mechanism of action of titanium(4+)2-chloroethanolate involves its interaction with various molecular targets. In biological systems, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell death. This property is exploited in photodynamic therapy for cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Titanium(4+) 2-ethoxyethanolate
- Titanium(4+) 2-aminoethanolate
- Titanium(4+) 2-propenolate
- Titanium(4+) 2-methylpentane-2,4-diolate
- Titanium(4+) 2-(dimethylamino)ethanolate
Uniqueness
Titanium(4+)2-chloroethanolate is unique due to its specific chloroethanolate ligands, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in catalysis, materials science, and biomedical research .
Eigenschaften
Molekularformel |
C8H16Cl4O4Ti |
|---|---|
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
2-chloroethanolate;titanium(4+) |
InChI |
InChI=1S/4C2H4ClO.Ti/c4*3-1-2-4;/h4*1-2H2;/q4*-1;+4 |
InChI-Schlüssel |
PEGZGALEIGAUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)[O-].C(CCl)[O-].C(CCl)[O-].C(CCl)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


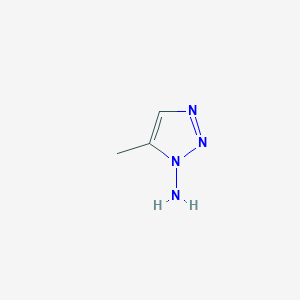
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
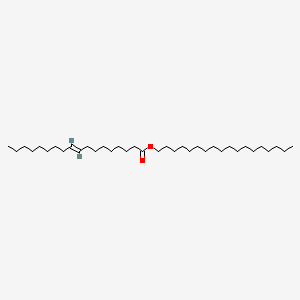
![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)



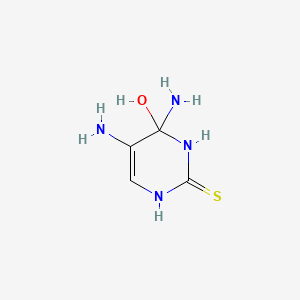
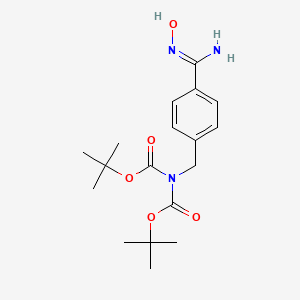
![(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B13817847.png)

